CCN1CCC(CC1)CN
. This indicates that the compound contains a piperidine ring, which is a common feature in many bioactive compounds.
2-(1-Ethylpiperidin-4-yl)ethanamine is an organic compound with the molecular formula . It is a derivative of piperidine, characterized by an ethyl group attached to the nitrogen atom at the 1-position and an ethanamine group at the 4-position. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and ability to modulate biological pathways .
This compound is classified under heterocyclic compounds, specifically as a piperidine derivative. Piperidine itself is a six-membered ring containing one nitrogen atom. The compound's structural characteristics allow it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2-(1-Ethylpiperidin-4-yl)ethanamine typically involves several methods, including:
The molecular structure of 2-(1-Ethylpiperidin-4-yl)ethanamine can be represented as follows:
The structure features a six-membered piperidine ring with substituents that influence its chemical reactivity and biological activity .
2-(1-Ethylpiperidin-4-yl)ethanamine can undergo various chemical transformations, including:
The mechanism of action for 2-(1-Ethylpiperidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes within biological systems. It may act as an agonist or antagonist, influencing neurotransmitter signaling pathways, enzyme activity, and receptor modulation. This capability suggests potential therapeutic applications in treating neurological disorders and other conditions.
Relevant data regarding these properties can be crucial for handling and application in laboratory settings .
2-(1-Ethylpiperidin-4-yl)ethanamine has several notable applications:
Reductive amination serves as the cornerstone synthetic pathway for constructing the ethylpiperidinyl-ethylamine scaffold of 2-(1-ethylpiperidin-4-yl)ethanamine. This approach enables simultaneous introduction of the ethyl group on the piperidine nitrogen and establishment of the ethylamine side chain through controlled carbonyl reduction. The reaction typically employs 4-(2-aminoethyl)piperidinone intermediates, which undergo condensation with acetaldehyde followed by selective reduction using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Stereoselectivity challenges arise during the creation of the chiral center at C4 of the piperidine ring, with heterogeneous catalysis offering improved diastereocontrol. Beller et al. demonstrated that cobalt nanoparticles supported on titanium/melamine matrices facilitate hydrogenation under mild conditions (60-80°C, 15-30 bar H₂) in aqueous media, achieving >90% conversion with minimized byproduct formation [4].
Table 1: Reductive Amination Approaches for Piperidine-Ethylamine Hybrids
Carbonyl Source | Reducing Agent | Solvent System | Temperature (°C) | Diastereoselectivity |
---|---|---|---|---|
Acetaldehyde | NaBH₃CN | Methanol | 0-25 | Moderate (syn:anti ~ 2:1) |
Acetaldehyde | NaBH(OAc)₃ | DCM | 25 | Improved (syn:anti ~ 4:1) |
Pyruvate derivative | H₂ (Co catalyst) | Water | 60-80 | High (syn preference) |
4-Oxopiperidine | H₂ (Ru catalyst) | Ethanol | 50-70 | Excellent (all-cis) |
Qu et al. achieved enantioselective synthesis of related piperidine derivatives via iridium-catalyzed hydrogenation of 2-substituted pyridinium salts, utilizing chiral P,N-ligands to induce stereocontrol (up to 98% ee) [4]. This methodology provides a viable route to enantiomerically enriched precursors for pharmaceutical-grade 2-(1-ethylpiperidin-4-yl)ethanamine, particularly relevant for receptor-targeting applications where stereochemistry influences biological activity. The hydrogenation proceeds via an outer-sphere dissociative mechanism where protonation states dictate stereochemical outcomes – a consideration critical for scaling asymmetric syntheses [4].
Electrophilic alkylation enables direct functionalization of the piperidine nitrogen in 4-(2-aminoethyl)piperidine precursors to install the critical 1-ethyl group. This approach employs iodoethane or ethyl triflate under basic conditions (K₂CO₃ or NEt₃) in polar aprotic solvents like acetonitrile or DMF. Significant challenges include competitive dialkylation and exocyclic amine protection requirements. Recent innovations utilize phase-transfer catalysis (PTC) with tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems, reducing alkylation times from 48 hours to <6 hours while maintaining >85% monoalkylation selectivity [4] [9].
Grygorenko's group pioneered stereoselective alkylation of metallated piperidines, generating C4-organolithium species at -78°C followed by electrophilic quenching. This technique constructs polysubstituted piperidines with defined stereochemistry essential for bioactive molecule synthesis. When applied to 2-(piperidin-4-yl)ethanamine precursors, lateral metallation at C3/C5 positions enables installation of pharmacophores while preserving the ethylamine side chain [4]. Microwave-assisted alkylation further enhances efficiency, achieving complete conversion in 15 minutes versus 24 hours under conventional heating, as demonstrated in the synthesis of 1-ethylpiperidin-4-ol derivatives – structurally related compounds requiring similar functionalization strategies [6].
Continuous flow technology addresses key scalability limitations in batch synthesis of 2-(1-ethylpiperidin-4-yl)ethanamine, particularly for hazardous intermediates and high-pressure hydrogenations. Integrated reactor systems combine:
Glorius et al. demonstrated continuous hydrogenation of fluoropyridines to fluoropiperidines using palladium catalysts under segmented gas-liquid flow regimes (20 bar H₂, 100°C), achieving 92% conversion with residence times under 10 minutes [4]. This approach eliminates batch-to-batch variability during high-pressure steps and enables safer handling of pyrophoric reductants. For the target compound, a telescoped synthesis could feature:
Such systems enhance productivity (space-time yields >200 g/L·h) while reducing solvent consumption by >60% compared to batch processes. The technology aligns with industrial manufacturing of structurally complex amines like donepezil intermediates, where multistep sequences benefit from flow chemistry advantages [4].
Catalyst selection critically determines efficiency and stereoselectivity in both pyridine hydrogenation and reductive amination steps en route to 2-(1-ethylpiperidin-4-yl)ethanamine. Nickel silicide catalysts represent recent innovations, enabling pyridine reduction without acidic additives previously required to prevent catalyst poisoning. Beller's NiSi/TiO₂ system achieves turnover frequencies (TOF) >1,500 h⁻¹ for piperidine formation – a 5-fold enhancement versus conventional Raney nickel [4]. For cyanoborohydride-mediated reductive amination, Lewis acid cocatalysts (ZnCl₂, MgBr₂) accelerate iminium ion formation while suppressing undesired carbonyl reduction.
Table 2: Catalyst Performance in Piperidine Hydrogenation Steps
Catalyst System | Substrate Scope | Pressure (bar) | Temperature (°C) | TOF (h⁻¹) | Selectivity (%) |
---|---|---|---|---|---|
NiSi/TiO₂ | 3-Alkylpyridines | 50 | 120 | 1,520 | >99 |
Ru/Cs₂CO₃ | 2-Fluoropyridines | 20 | 80 | 890 | 95 |
Pd/Al₂O₃ | Multisubstituted | 10 | 60 | 670 | 98 |
Co/TiN | Unactivated | 30 | 100 | 1,100 | 97 |
Stereoselective hydrogenation of tetrahydropyridine intermediates presents particular challenges due to conformational flexibility. Zhang et al. addressed this through dynamic kinetic resolution using Ru(II)-(S)-BINAP complexes, achieving diastereomeric ratios >20:1 in the synthesis of 2,3,6-trisubstituted piperidines [4]. For cyanoborohydride reductions, pH-controlled delivery systems maintain optimal reaction conditions (pH 6-7) throughout the amination process, minimizing side reactions and improving isolated yields of 2-(1-ethylpiperidin-4-yl)ethanamine to >85% on multigram scales. These advances in catalyst design and reaction engineering enable efficient production of this synthetically versatile piperidine-ethylamine building block for pharmaceutical discovery.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0